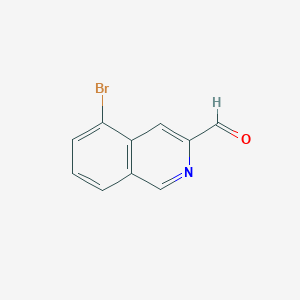

5-Bromoisoquinoline-3-carbaldehyde

Description

5-Bromoisoquinoline-3-carbaldehyde is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-bromoisoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-10-3-1-2-7-5-12-8(6-13)4-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJVVVXWAVFZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N=C2)C=O)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinoline-3-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as sulfuric acid at low temperatures to control the reaction rate and prevent over-bromination .

Bromination: Isoquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C. N-bromosuccinimide is added slowly while maintaining the temperature below 30°C. The mixture is then cooled to -25°C and stirred for several hours.

Formylation: The brominated isoquinoline is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the aldehyde group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Oxidation: 5-Bromoisoquinoline-3-carboxylic acid.

Reduction: 5-Bromoisoquinoline-3-methanol.

Substitution: Various 5-substituted isoquinoline-3-carbaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromoisoquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of oncology and neurology.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific molecular pathways. The bromine atom and aldehyde group provide reactive sites for further functionalization, allowing the compound to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

5-Bromoisoquinoline: Lacks the aldehyde group at the 3-position.

Isoquinoline-3-carbaldehyde: Lacks the bromine atom at the 5-position.

5-Bromoindole-3-carbaldehyde: Contains an indole ring instead of an isoquinoline ring.

Uniqueness

5-Bromoisoquinoline-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which makes it a versatile intermediate for various synthetic applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for 5-Bromoisoquinoline-3-carbaldehyde in academic research? A: The compound is typically synthesized via bromination of isoquinoline precursors followed by formylation. A documented method involves reacting 5-bromoisoquinoline with methylamine under controlled conditions to introduce the aldehyde group, followed by purification via recrystallization or column chromatography . Another approach uses the Vilsmeier-Haack reaction, where N-bromosuccinimide (NBS) facilitates bromination, and dimethylformamide (DMF) acts as a formylating agent under acidic conditions . These methods prioritize regioselectivity, with yields optimized by controlling temperature (e.g., 0–5°C for bromination) and stoichiometric ratios.

Advanced Synthesis Optimization

Q: How can researchers optimize multistep syntheses of this compound to improve yield and purity? A: Advanced strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance cross-coupling efficiency during functionalization steps .

- In Situ Monitoring : Techniques like thin-layer chromatography (TLC) or HPLC track reaction progress to minimize byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, while low-temperature quenching prevents decomposition .

- Purification : Gradient elution in flash chromatography isolates the aldehyde derivative from halogenated byproducts . Contradictions in yield reports (e.g., 60–85%) often stem from variations in bromination efficiency, necessitating rigorous kinetic studies .

Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key methodologies include:

- NMR Spectroscopy : H NMR confirms the aldehyde proton at δ 9.8–10.2 ppm, while C NMR identifies the carbonyl carbon (δ ~190 ppm) and brominated aromatic signals .

- Mass Spectrometry : High-resolution LC-MS verifies the molecular ion peak at m/z 236.06 (CHBrNO) .

- X-ray Crystallography : Resolves regiochemical ambiguities in the isoquinoline backbone, particularly for polymorphic forms .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for biological assays .

Reactivity and Functionalization

Q: How does the aldehyde group influence nucleophilic substitution reactions in this compound? A: The electron-withdrawing aldehyde group activates the bromine atom at the 5-position for nucleophilic substitution. For example:

- Amination : Primary amines (e.g., methylamine) react at the 5-position via SNAr, forming imine intermediates that are reduced to secondary amines .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts to replace bromine with aryl groups, leveraging the aldehyde’s directing effects .

Contradictions in reactivity (e.g., competing aldehyde oxidation) are mitigated using inert atmospheres and stabilizing agents like molecular sieves .

Biological Activity Profiling

Q: What methodologies are used to evaluate the biological activity of derivatives of this compound? A: Common approaches include:

- Enzyme Inhibition Assays : Fluorescence-based screens (e.g., PDE10A inhibition) quantify IC values using purified enzymes .

- Cellular Uptake Studies : Radiolabeled or fluorescently tagged derivatives track intracellular localization via confocal microscopy .

- Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like HIV protease, validated by mutagenesis studies . Discrepancies in reported activities often arise from divergent assay conditions (e.g., pH, co-solvents), requiring standardized protocols .

Addressing Data Contradictions

Q: How should researchers resolve contradictions in reported biological activities or synthetic yields? A: Systematic approaches include:

- Meta-Analysis : Compare datasets across peer-reviewed studies, noting variables like solvent polarity or cell line specificity .

- Reproducibility Checks : Replicate key experiments (e.g., antiviral assays) under controlled conditions, using reference compounds as benchmarks .

- Error Source Identification : Use control reactions to isolate confounding factors (e.g., trace metal contamination in cross-coupling) . For example, conflicting PDE10A inhibition data may reflect variations in protein purification methods .

Safety and Handling Protocols

Q: What safety measures are essential when handling this compound? A: Critical protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile aldehydes or HBr gas .

- Waste Disposal : Halogenated waste is treated with neutralizing agents (e.g., NaHCO) before disposal in designated containers .

- Storage : Stable at 2–8°C in amber vials to prevent photodegradation; desiccants avoid hygroscopic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.